molecular formula C19H26FN3O2 B11442139 N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide

N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide

Cat. No.: B11442139
M. Wt: 347.4 g/mol
InChI Key: NLCJMUNZWOVNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide is a synthetic compound with a complex structure It is characterized by the presence of a cyclohexylmethyl group, a fluorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylmethylamine with 2-fluorobenzyl chloride to form N-(cyclohexylmethyl)-2-fluorobenzylamine. This intermediate is then reacted with glyoxylic acid to form the imidazolidinone ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H26FN3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C19H26FN3O2/c20-17-9-5-4-8-16(17)13-22-10-11-23(19(22)25)14-18(24)21-12-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,21,24)

InChI Key

NLCJMUNZWOVNJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCN(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.